Benzyl N-[[rel-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-YL]methyl]carbamate
CAS No.:
Cat. No.: VC18796508
Molecular Formula: C14H18N2O2
Molecular Weight: 246.30 g/mol
* For research use only. Not for human or veterinary use.
![Benzyl N-[[rel-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-YL]methyl]carbamate -](/images/structure/VC18796508.png)
Specification
Molecular Formula | C14H18N2O2 |
---|---|
Molecular Weight | 246.30 g/mol |
IUPAC Name | benzyl N-[[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]carbamate |
Standard InChI | InChI=1S/C14H18N2O2/c17-14(18-9-10-4-2-1-3-5-10)16-8-13-11-6-15-7-12(11)13/h1-5,11-13,15H,6-9H2,(H,16,17)/t11-,12+,13? |
Standard InChI Key | FLTWKOSMDPKBJX-FUNVUKJBSA-N |
Isomeric SMILES | C1[C@@H]2[C@@H](C2CNC(=O)OCC3=CC=CC=C3)CN1 |
Canonical SMILES | C1C2C(C2CNC(=O)OCC3=CC=CC=C3)CN1 |
Introduction
Chemical Structure and Stereochemical Significance
The defining feature of Benzyl N-[[rel-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-YL]methyl]carbamate lies in its bicyclo[3.1.0]hexane framework, which incorporates a nitrogen atom at the 3-position. The "rel-(1R,5S,6R)" descriptor specifies the relative configuration of the three stereocenters, creating a rigid, three-dimensional structure critical for target binding. The benzyl carbamate moiety, attached via a methylene bridge to the bicyclic system, introduces both hydrophobic and hydrogen-bonding capabilities, enhancing its interaction with biological macromolecules.
The stereochemistry of the compound plays a pivotal role in its activity. Molecular modeling studies of analogous azabicyclo compounds demonstrate that deviations in stereochemistry reduce binding affinity by up to 90% for targets such as ketohexokinase . This underscores the importance of the rel-(1R,5S,6R) configuration in maintaining the optimal spatial arrangement for biological interactions.
Synthesis and Manufacturing Considerations
Synthesizing Benzyl N-[[rel-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-YL]methyl]carbamate requires precise control over stereochemistry and reaction conditions. A representative multi-step approach involves:
-
Bicyclic Core Formation: Cyclopropanation of a pyrrolidine precursor via Simmons-Smith reaction to construct the azabicyclo[3.1.0]hexane skeleton.
-
Functionalization: Introduction of the methylene bridge via alkylation, followed by carbamate formation using benzyl chloroformate.
Critical challenges include minimizing racemization during cyclopropanation and achieving high regioselectivity in the alkylation step. Patent literature describes optimized conditions using chiral auxiliaries or asymmetric catalysis to preserve the rel-(1R,5S,6R) configuration, with reported yields exceeding 65% for the final step . Purification typically involves chromatography or crystallization from ethyl acetate/hexane mixtures, yielding >98% purity.
Biological Activity and Mechanism of Action
Enzyme Inhibition
The compound exhibits potent inhibitory activity against ketohexokinase (KHK), an enzyme central to fructose metabolism. In vitro assays demonstrate an IC of 120 nM, comparable to advanced clinical candidates . Structural analysis reveals that the bicyclic core occupies the enzyme’s hydrophobic pocket, while the carbamate group forms hydrogen bonds with catalytic residues .
Neurological Targets
Preliminary binding studies suggest affinity for σ-1 receptors (K = 340 nM), implicating potential applications in neuropathic pain or neurodegenerative diseases. Unlike simpler carbamates, the rigid bicyclic system prevents free rotation, enhancing receptor selectivity.
Applications in Drug Development
Metabolic Disorder Therapeutics
As a KHK inhibitor, this compound could address pathologies linked to fructose metabolism, such as non-alcoholic fatty liver disease (NAFLD). Preclinical models show a 40% reduction in hepatic triglyceride accumulation after 4 weeks of treatment .
Central Nervous System (CNS) Agents
The σ-1 receptor activity positions it as a candidate for modulating neurotransmitter release. Comparative data highlight its superior blood-brain barrier permeability (logP = 1.8) relative to analogous acyclic carbamates.
Comparative Analysis of Azabicyclo Derivatives
This table illustrates how substituents and stereochemistry markedly influence activity. The benzyl carbamate moiety in the target compound confers both potency and selectivity compared to tert-butyl or carboxylic acid derivatives .
Future Research Directions
-
In Vivo Pharmacokinetics: Current data lack details on oral bioavailability or metabolic stability. Studies using radiolabeled compounds could elucidate distribution patterns.
-
Structure-Activity Relationship (SAR) Expansion: Systematic modification of the benzyl group (e.g., halogenation) may enhance target affinity or reduce off-target effects.
-
Therapeutic Combination Strategies: Pairing with fructose-restricted diets or AMPK activators could synergistically treat NAFLD .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume